2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H8ClF6N3 . It is also known as 5,6,7,8-tetrahydro-2,4-bis (trifluoroMethyl)-Pyrido [3,4-d]pyriMidine hydrochloride .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 307.62 . Other physical and chemical properties such as density, boiling point, and melting point are not directly available in the search results .Scientific Research Applications
Synthesis of Trifluoromethylated Analogues
The compound plays a crucial role in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid. Researchers have discovered that 4-(Trifluoromethyl)pyrimidin-2(1H)-ones can react with trimethylsilyl cyanide in the presence of tertiary amine catalysts to produce Michael-like 1,4-conjugate hydrocyanation adducts exclusively at the 3,6-positions. These adducts have been utilized to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms through a chiral auxiliary approach. This synthesis demonstrates the potential of the compound in creating sterically stable conformations due to the orthogonal intramolecular C–F···C=O interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group (Sukach et al., 2015).
Antibacterial and Antifungal Activities
A series of compounds derived from 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine have been prepared and evaluated for their antibacterial and antifungal activities. These compounds exhibited promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This application underscores the compound's potential in the development of new antimicrobial agents (Aksinenko et al., 2016).
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3.ClH/c10-8(11,12)6-4-1-2-16-3-5(4)17-7(18-6)9(13,14)15;/h16H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZOYIKZXDOAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.